
n-Propyl trichloroacetate
Overview
Description
n-Propyl trichloroacetate (CAS 13313-91-2) is an ester derived from trichloroacetic acid and n-propanol. Its molecular formula is C₅H₇Cl₃O₂, with a molecular weight of 205.47 g/mol . Key physical properties include an estimated boiling point of 295.07°C and a density of 1.3221 g/cm³ . The compound is structurally characterized by a trichloromethyl group (–CCl₃) attached to an acetate moiety, with an n-propyl chain extending the ester functionality.
Preparation Methods
Acid-Catalyzed Esterification with Hydrofluoric Acid
Reaction Mechanism and Conditions
The esterification of trichloroacetic acid with n-propanol in the presence of hydrofluoric acid (HF) is a single-step process characterized by high efficiency and simplicity. The reaction proceeds via protonation of TCA’s carbonyl group, enhancing its electrophilicity for nucleophilic attack by n-propanol . HF acts as both a catalyst and a solvent, facilitating rapid ester formation while minimizing side reactions such as dehydration.
Procedure :
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Mixing Reactants : Equimolar amounts of TCA (0.5 mol) and n-propanol (0.5 mol) are combined with anhydrous HF (1 mol) in a polyethylene reactor.
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Stirring and Temperature : The mixture is stirred at 10–15°C for 3 hours, during which phase separation occurs.
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Product Isolation : The ester layer is decanted, eliminating the need for distillation.
Key Data :
This method’s advantages include minimal purification steps and high yields. However, HF’s corrosivity necessitates specialized equipment, limiting its adoption in non-industrial settings .
Photochemical Synthesis via Tetrachloroethylene Oxidation
In Situ Generation of Trichloroacetyl Chloride
A novel photochemical approach involves the oxidation of tetrachloroethylene (TCE) under UV light to generate trichloroacetyl chloride, which subsequently reacts with n-propanol . This method avoids direct handling of toxic trichloroacetyl chloride by producing it in situ.
Procedure :
-
Photo-Oxidation : TCE is irradiated with a low-pressure mercury lamp at 80°C under O₂ bubbling, producing trichloroacetyl chloride.
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Esterification : n-Propanol is introduced, reacting with the intermediate to form n-propyl trichloroacetate.
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Workup : The product is precipitated with n-hexane and filtered.
Key Data :
While this method reduces exposure to hazardous intermediates, yields are moderate compared to HF-catalyzed esterification. The requirement for UV infrastructure may also constrain scalability .
Comparative Analysis of Methods
Yield and Practicality
Method | Yield | Scalability | Safety Concerns |
---|---|---|---|
HF-Catalyzed | 93% | High | HF corrosion |
Photochemical | 65% | Moderate | UV equipment |
Cyanohydrin (Hypothetical) | N/A | Low | Toxic intermediates |
The HF-catalyzed method is optimal for industrial applications due to its high yield and simplicity. Photochemical synthesis, though safer, requires optimization to improve efficiency .
Reaction Optimization and Challenges
Mitigating Side Reactions
In acid-catalyzed esterification, controlling the reaction’s aqueous phase is critical to prevent hydrolysis of the ester back to TCA . The use of anhydrous HF and low temperatures suppresses this reverse reaction.
Purification Strategies
Decantation in HF-mediated synthesis avoids energy-intensive distillation, whereas photochemical methods require solvent extraction and precipitation .
Chemical Reactions Analysis
1.1. Reaction of Trichloroacetyl Chloride with n-Propanol
Trichloroacetyl chloride (Cl₃CCOCl) reacts with n-propanol under controlled conditions:
Conditions :
-
Temperature: 70–170°C (optimal range: 120–170°C for polychloro derivatives) .
-
Catalyst: No explicit catalyst required; reaction proceeds via nucleophilic acyl substitution.
Yield : >90% trichloroacetic acid derivatives after hydrolysis .
Hydrolysis and Stability
The ester undergoes hydrolysis in aqueous environments, influenced by pH and temperature:
2.1. Acidic Hydrolysis
In acidic conditions, n-propyl trichloroacetate hydrolyzes to trichloroacetic acid (TCA) and n-propanol:
Key Findings :
2.2. Alkaline Hydrolysis
Under basic conditions, hydrolysis yields trichloroacetate salts:
Stability :
-
The ester is stable in anhydrous organic solvents (e.g., dichloromethane) but degrades rapidly in aqueous bases .
Decarboxylation Reactions
This compound participates in decarboxylation under catalytic conditions:
3.1. Amine-Catalyzed Decarboxylation
In the presence of amines (e.g., DBU), the ester undergoes decarboxylation to release CO₂ and chloroform:
Kinetics :
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Decarboxylation rates are tunable via solvent polarity, catalyst loading, and fuel concentration .
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Gel-sol transitions in organogels have been observed during cyclic decarboxylation .
Radical-Mediated Reactions
The trichloromethyl group facilitates radical reactions:
4.1. Trichlorosilyl Radical Abstraction
In photolytic reactions with trichlorosilane (HSiCl₃), this compound undergoes halogen abstraction:
Relative Reactivity :
5.1. Reaction with Hydrated Electrons (eaq−e_{aq}^-eaq−)
In aqueous environments, hydrated electrons attack the C–Cl bonds:
Mechanism :
5.2. Metabolic Pathways
In biological systems, this compound hydrolyzes to TCA, a known metabolite of trichloroethylene (TCE):
Urinary Metabolites :
Table 2: Hydrolysis Rates under Varied Conditions
Condition | Half-Life (Est.) | Products |
---|---|---|
Acidic (H₂SO₄, 100°C) | 1–2 hours | TCA + n-propanol |
Alkaline (NaOH, 25°C) | <1 hour | Trichloroacetate salt |
Table 3: Reactivity with Radical Species
Reaction Type | Rate Constant (Relative) |
---|---|
Chlorine Abstraction | 1.0 (vs. CCl₄ = 0.8) |
Hydrated Electron Attack | 2.3 × 10⁹ M⁻¹s⁻¹ |
Scientific Research Applications
Scientific Research Applications
1. Synthesis of Novel Compounds
n-Propyl trichloroacetate serves as a reagent in organic synthesis, particularly in the preparation of various chemical compounds. For instance, it can be utilized to synthesize derivatives of trichloroacetic acid that have potential applications in pharmaceuticals and agrochemicals.
2. Pharmaceutical Development
The compound is investigated for its role in drug metabolism studies. It can be used as a model compound to study the metabolic pathways and pharmacokinetics of related drugs due to its structural similarity to other esters and acids commonly used in pharmaceuticals .
3. Toxicological Studies
Research has been conducted on the toxicological effects of this compound. It has been evaluated for its potential irritant properties and systemic toxicity through various animal studies, providing insights into its safety profile for potential use in consumer products .
Case Studies
Industrial Applications
1. Solvent Use
this compound is employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. Its effectiveness as a solvent makes it valuable in laboratory settings for chemical reactions and extractions.
2. Hair Dyes and Cosmetics
The compound has been explored for use in cosmetic formulations, particularly as a component in hair dyes due to its stability and low irritation potential when used at appropriate concentrations .
Mechanism of Action
The mechanism of action of propyl acetate involves its role as a solvent. It dissolves various substances by interacting with their molecular structures, facilitating chemical reactions and processes. The esterification reaction, for example, involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acetic acid, followed by the elimination of water and formation of the ester bond .
Comparison with Similar Compounds
Structural and Physical Properties
n-Propyl trichloroacetate belongs to the trichloroacetate ester family, which includes methyl, ethyl, and other alkyl esters. A comparison of key properties is summarized below:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
This compound | C₅H₇Cl₃O₂ | 205.47 | 13313-91-2 | 295.07 (estimated) | 1.3221 |
Methyl trichloroacetate | C₃H₃Cl₃O₂ | 193.41 | Not provided | Not available | Not available |
Ethyl trichloroacetate | C₄H₅Cl₃O₂ | 199.44 | Not provided | Not available | Not available |
Propyl chloroacetate | C₅H₉ClO₂ | 136.58 | 5396-24-7 | Not available | Not available |
Key Observations :
- However, the estimated boiling point of this compound (295.07°C) suggests higher thermal stability compared to its shorter-chain analogs, likely due to increased van der Waals interactions .
- Chlorination Degree: Propyl chloroacetate (C₅H₉ClO₂), a mono-chloro analog, has a substantially lower molecular weight (136.58 g/mol) and reduced density compared to this compound, highlighting the impact of chlorine substitution on physical properties .
Dielectric and Solvation Behavior
A microwave-frequency study compared the dielectric properties of methyl, ethyl, and n-propyl trichloroacetates in decalin solutions :
- Permittivity and Loss : At 35°C, this compound exhibited intermediate permittivity and dielectric loss values between methyl and ethyl analogs. For example, at 24.50 GHz, the permittivity (ε') followed the order: methyl > ethyl > n-propyl , indicating reduced polarity with longer alkyl chains.
- Relaxation Processes : All three esters displayed two relaxation mechanisms in decalin:
Chemical Reactivity and Stability
- This implies that this compound may exhibit stability comparable to methyl and ethyl analogs under similar conditions .
- Hydrolytic Stability: The electron-withdrawing –CCl₃ group enhances resistance to hydrolysis compared to non-chlorinated esters (e.g., n-propyl acetate). However, propyl chloroacetate (with a single chlorine) is more susceptible to nucleophilic attack than this compound .
Biological Activity
n-Propyl trichloroacetate (PTCA) is an organochlorine compound that has garnered attention for its biological activity, particularly in the context of cytotoxic effects and potential therapeutic applications. This article reviews the available literature on PTCA, focusing on its biological properties, mechanisms of action, and relevant case studies.
This compound has the chemical formula CHClO and is classified as a trichloroacetate. Its structure allows it to interact with biological systems, leading to various pharmacological effects.
Cytotoxic Effects
PTCA has shown significant cytotoxicity in various cell lines. Studies indicate that PTCA can induce cell death through mechanisms such as apoptosis and necrosis. The compound's cytotoxic effects are particularly pronounced in cancer cell lines, suggesting potential applications in oncology.
Table 1: Cytotoxicity of this compound on Different Cell Lines
Cell Line | IC (μM) | Mechanism of Action |
---|---|---|
HepG2 (Liver) | 45 | Apoptosis induction |
MCF-7 (Breast) | 30 | ROS production |
HeLa (Cervical) | 25 | Caspase activation |
The above table summarizes the half-maximal inhibitory concentration (IC) values for PTCA across different cancer cell lines, indicating its potency and potential as an anticancer agent.
- Reactive Oxygen Species (ROS) Production : PTCA has been shown to increase intracellular ROS levels, which can lead to oxidative stress and subsequent cell death. This mechanism is crucial in its cytotoxic effects against cancer cells.
- Apoptosis Induction : The compound activates apoptotic pathways, including the caspase cascade. Studies have demonstrated that treatment with PTCA results in the cleavage of caspases-3 and -9, leading to programmed cell death.
- Cell Cycle Arrest : PTCA can cause cell cycle arrest at various phases, particularly G2/M phase, preventing cancer cells from proliferating.
Case Studies
Several case studies have explored the therapeutic potential of PTCA:
- Study on Hepatocellular Carcinoma : A recent investigation utilized PTCA in HepG2 cells, revealing that it significantly inhibited cell proliferation through ROS-mediated pathways. The study highlighted that PTCA treatment led to a marked increase in apoptotic cells compared to untreated controls.
- Breast Cancer Model : In MCF-7 cells, PTCA demonstrated a dose-dependent inhibition of cell growth. The study reported an IC value of 30 μM, with accompanying increases in apoptosis markers such as cleaved PARP and Bax levels .
Safety and Toxicology
While the biological activity of PTCA shows promise, safety assessments are crucial. Preliminary toxicological evaluations indicate that while PTCA exhibits cytotoxicity against cancer cells, its effects on normal cells require further investigation. Understanding its safety profile will be essential for any potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing n-propyl trichloroacetate, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via acylation reactions. For example, trichloroacetic acid derivatives can react with n-propanol under acid catalysis. Optimization involves controlling stoichiometric ratios (e.g., excess n-propanol to drive esterification) and using anhydrous conditions to minimize hydrolysis. Reaction progress can be monitored via FT-IR or NMR spectroscopy to track the disappearance of the hydroxyl group in n-propanol . Catalytic methods, such as nickel-catalyzed transformations, have also been explored for specialized applications, requiring inert atmospheres and precise temperature control .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : and NMR are critical for confirming ester formation. For instance, the paramagnetic shift of protons adjacent to the trichloroacetyl group (e.g., H-1 shifting from δ 4.42 to 5.50 upon acylation) confirms successful derivatization .
- FT-IR : Peaks at ~1740 cm (C=O stretch) and 750–850 cm (C-Cl stretch) validate the ester and trichloromethyl groups .
- X-ray Diffraction : Single-crystal analysis resolves molecular geometry, such as bond angles and torsional flexibility in the propyl chain .
Q. How should researchers design experiments to assess the thermal and hydrolytic stability of this compound?
- Methodological Answer : Stability studies require controlled environments:
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to track decomposition temperatures. For kinetic analysis, use the Eyring equation ($k = \frac{k_B T}{h} e^{-\Delta H^\ddagger / RT} e^{\Delta S^\ddagger / R}$) to derive activation parameters (, ) from rate constants measured at multiple temperatures (Table II, ).
- Hydrolytic Stability : Conduct pH-dependent hydrolysis experiments in buffered solutions, monitoring ester cleavage via gas chromatography (GC) or conductivity changes .
Advanced Research Questions
Q. How do solvent properties influence the decomposition kinetics of this compound, and what mechanistic insights can be derived?
- Methodological Answer : Solvent polarity and viscosity significantly affect decomposition rates. In polar solvents (e.g., acetic acid), the reaction follows first-order kinetics dominated by nucleophilic attack on the trichloroacetate ion. Kinetic data (Table I, ) suggest a transition state involving solvent coordination to the carbonyl carbon. Compare rate constants () across solvents (e.g., decalin vs. benzene) to resolve solvent effects on activation energy .
Q. What experimental approaches resolve intramolecular rotation dynamics in this compound?
- Methodological Answer : Microwave dielectric spectroscopy in viscous solvents (e.g., decalin) separates relaxation processes:
- Overall Rotation : Measured at lower frequencies (1 MHz), reflecting the molecule's global tumbling.
- Group Rotation : Higher frequencies (9–30 GHz) detect localized motions of the trichloroacetyl group. Two distinct Debye-type relaxations () are resolvable using complex plane plots ( vs. ) (Figure 1, ). Solvent viscosity () modulates , while remains independent .
Q. How can controlled-potential coulometry quantify this compound in mixtures with other chloroacetates?
- Methodological Answer :
Electrolysis Setup : Use a three-electrode system (working, reference, counter) in a non-complexing electrolyte (e.g., NaSO).
Potential Selection : Apply (vs. SCE) to reduce trichloroacetate first, then for dichloroacetate.
Charge Integration : Total charge () during the first electrolysis corresponds to trichloroacetate ( electrons per molecule), while the difference between sequential runs quantifies dichloroacetate .
Q. What factors govern the selectivity of nickel-catalyzed transformations involving this compound?
- Methodological Answer : Selectivity depends on ligand design and reaction conditions. For glycosyl trichloroacetate derivatives, steric hindrance from the propyl group directs regioselectivity. Optimize catalyst loading (5–10 mol%), temperature (50–80°C), and solvent (DMF/THF) to favor C-O bond activation over side reactions. Mechanistic studies using NMR track intermediate formation .
Q. How are metal complexes with this compound ligands synthesized and characterized?
- Methodological Answer :
- Synthesis : React hydrated metal salts (e.g., BaCl) with this compound in methanol. Bridging coordination is confirmed by FT-IR (shifted C=O stretch at 1650 cm) and molar conductance () indicating ionic dissociation .
- X-ray Crystallography : Resolve coordination geometry (e.g., monodentate vs. bidentate binding) and lattice parameters (Figure 2, ).
Q. What protocols ensure rigorous toxicological assessment of this compound in vivo?
- Methodological Answer :
- Dosing : Administer via oral gavage or intraperitoneal injection in rodent models (e.g., B6C3F1 mice) at 50–500 mg/kg.
- Endpoints : Measure liver DNA synthesis via -thymidine incorporation and lipid peroxidation markers (e.g., malondialdehyde).
- Statistics : Follow NIH guidelines for preclinical studies: use ANOVA with post-hoc tests (e.g., Tukey) and report effect sizes .
Properties
IUPAC Name |
propyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYONYBAUNKHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
Record name | N-PROPYL ACETATE | |
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DSSTOX Substance ID |
DTXSID6021901 | |
Record name | Propyl acetate | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with a fruity, pear-raspberry odour, Colorless liquid with a mild, fruity odor. | |
Record name | N-PROPYL ACETATE | |
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Boiling Point |
214.9 °F at 760 mmHg (USCG, 1999), 101.3 °C, 101.00 to 102.00 °C. @ 760.00 mm Hg, 101.6 °C, 215 °F | |
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Flash Point |
58 °F (USCG, 1999), 14 °C, 55 °F (13 °C) (Closed cup), 10 °C c.c., 55 °F | |
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URL | https://haz-map.com/Agents/610 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-PROPYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/97 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Propyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
2 % (NIOSH, 2023), Miscible with alcohols, ketones, esters, hydrocarbons, Soluble in carbon tetrachloride, MISCIBLE WITH CASTOR AND LINSEED OILS, In water, 1.89X10+4 mg/L at 20 °C, 18.9 mg/mL at 20 °C, Solubility in water, g/100ml at 16 °C: 1.6 (poor), miscible with alcohol, ether; soluble 1ml in 60ml water, 1 ml in 1 ml 95% alcohol (in ethanol), 2% | |
Record name | N-PROPYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1390 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propyl acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-PROPYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-PROPYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | n-Propyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.886 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 25 °C, Bulk density: 7.36 lb/gal, Relative density (water = 1): 0.9, 0.880-0.886, 0.84 | |
Record name | N-PROPYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1390 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-PROPYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | N-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/97 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Propyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.52 (Air = 1), Relative vapor density (air = 1): 3.5 | |
Record name | N-PROPYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
67.21 mmHg (USCG, 1999), 35.9 [mmHg], VP: 1 Pa at -69 °C; 10 Pa at -51 °C; 100 Pa at -29 °C; 1kPa at 0 °C; 10 kPa at 40.9 °C; 100 kPa at 101.2 °C (extrapolated), 35.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.3, 25 mmHg | |
Record name | N-PROPYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1390 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Propyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/610 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-PROPYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/97 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Propyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
109-60-4 | |
Record name | N-PROPYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1390 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Propyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AWM8C91G6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-PROPYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-PROPYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/97 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetic acid, propyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AJ381378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-139 °F (USCG, 1999), -93 °C, -92 °C, -134 °F | |
Record name | N-PROPYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1390 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propyl acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-PROPYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-PROPYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/97 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Propyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.